3α,7α-Dihydroxycoprostanic Acid-d3 (DHCA-d3, CAS: 338976-76-4) is a stable-isotope-labeled C27 bile acid intermediate. In human metabolism, unlabeled DHCA is a critical precursor to chenodeoxycholic acid, requiring peroxisomal β-oxidation for chain shortening. The d3-labeled variant is engineered exclusively as an internal standard (IS) for mass spectrometry (LC-MS/MS and GC-MS) [1]. Its primary procurement value lies in clinical diagnostics and metabolomics, where it enables the absolute quantification of endogenous DHCA in complex biological matrices such as serum, plasma, and dried blood spots [2]. By providing an exact structural and physicochemical match to the target analyte, DHCA-d3 ensures high-fidelity recovery tracking and matrix effect correction during the diagnosis and monitoring of peroxisomal biogenesis disorders and bile acid synthesis defects.
Substituting DHCA-d3 with generic deuterated C24 bile acids (such as Cholic Acid-d4 or Chenodeoxycholic Acid-d4) severely compromises assay accuracy. C27 cholestanoic acids like DHCA possess a longer, more hydrophobic side chain than mature C24 bile acids, resulting in significantly later retention times in reversed-phase liquid chromatography [1]. Because matrix-induced ion suppression in electrospray ionization (ESI) is highly time-dependent, an early-eluting C24 internal standard cannot accurately correct for the matrix effects experienced by the later-eluting C27 analyte. Furthermore, unlabeled DHCA cannot be used for quantification due to the high endogenous baseline in pathological samples. Only a co-eluting, isotopically labeled exact homolog like DHCA-d3 guarantees identical extraction recovery and ionization efficiency, which is mandatory for validated clinical mass spectrometry workflows.
In quantitative LC-MS/MS assays for peroxisomal biomarkers, DHCA-d3 demonstrates identical chromatographic behavior to endogenous DHCA, ensuring exact co-elution. When comparing internal standard performance, generic C24 standards like CDCA-d4 typically elute 1 to 2 minutes earlier than DHCA on standard C18 columns, exposing them to different zones of matrix ion suppression (often differing by 15-30% in ionization efficiency) [1]. By utilizing DHCA-d3, laboratories achieve a matrix effect correction ratio approaching 1.0, neutralizing the severe ion suppression typically caused by serum phospholipids and enabling limits of quantification (LOQ) in the low nanomolar range (e.g., <50 nmol/L) required for pediatric dried blood spot analysis [2].
| Evidence Dimension | Matrix effect correction and retention time delta |
| Target Compound Data | DHCA-d3 (ΔRT = 0.00 min, ME correction ratio ~1.0) |
| Comparator Or Baseline | CDCA-d4 / generic C24 IS (ΔRT > 1.0 min, uncorrected ME variance 15-30%) |
| Quantified Difference | Complete neutralization of temporal ion suppression vs. >15% quantification error |
| Conditions | Reversed-phase LC-MS/MS (ESI-negative mode) of serum/dried blood spots |
Exact co-elution is mandatory for clinical laboratories to prevent false negatives or positives when diagnosing severe metabolic disorders via mass spectrometry.
The hydrophobic nature of C27 bile acids means they exhibit different protein-binding affinities compared to standard C24 bile acids. During standard sample preparation (e.g., protein precipitation with acetonitrile/methanol), DHCA-d3 yields an extraction recovery identical to endogenous DHCA (typically >85%) [1]. In contrast, using a less lipophilic surrogate standard can lead to differential recovery rates, skewing the final calculated concentration by 10-20%. The use of the exact d3-labeled homolog ensures that any physical losses during extraction, centrifugation, or transfer are perfectly mirrored by the internal standard, maintaining assay linearity and precision (CV <10%) across the entire pathological calibration range.
| Evidence Dimension | Extraction recovery tracking |
| Target Compound Data | DHCA-d3 (Tracks DHCA recovery with 1:1 fidelity, CV <10%) |
| Comparator Or Baseline | C24 bile acid IS (Differential recovery due to lower lipophilicity, introducing 10-20% bias) |
| Quantified Difference | Elimination of extraction-induced quantification bias |
| Conditions | Solvent-based protein precipitation of plasma/serum samples |
Procurement of the exact isotopic homolog prevents systemic analytical bias during sample extraction, ensuring regulatory compliance for clinical bioassays.
DHCA-d3 provides a +3 Da mass shift (m/z 436.3 vs m/z 433.3 for unlabeled DHCA in negative ion mode). This specific mass difference is highly effective for avoiding cross-talk from the natural isotopic envelope of the endogenous metabolite, which typically contributes <0.1% interference at the M+3 channel [1]. Compared to using a +1 or +2 Da labeled standard, where natural 13C contributions from the C27 backbone would cause significant baseline elevation and reduce the signal-to-noise ratio, the d3 label ensures a clean background. This allows for accurate calibration down to the strict limits of detection required for distinguishing healthy baseline levels from early-stage peroxisomal defects.
| Evidence Dimension | Isotopic cross-talk / baseline interference |
| Target Compound Data | DHCA-d3 (+3 Da shift, <0.1% natural isotope interference) |
| Comparator Or Baseline | Hypothetical +1 or +2 Da standards (Significant 13C overlap from C27 backbone) |
| Quantified Difference | >10-fold reduction in baseline interference |
| Conditions | ESI-MS/MS MRM mode quantification |
A clean mass channel without endogenous isotopic overlap is critical for achieving the low limits of quantification required for neonatal screening.
DHCA-d3 is a primary internal standard for quantifying accumulated C27 bile acids in patients with Zellweger spectrum disorders [1]. Its use in LC-MS/MS assays of serum or dried blood spots allows clinicians to accurately measure the elevated DHCA/THCA ratio, which is the primary biochemical hallmark of impaired peroxisomal β-oxidation.
In high-throughput newborn screening laboratories, DHCA-d3 is incorporated into the extraction solvent to quantify bile acid intermediates from micro-volume DBS punches. The exact retention time and extraction matching of the d3 standard are essential for overcoming the severe matrix effects inherent to dried blood matrices [2].
For patients with specific bile acid synthesis defects (e.g., AMACR deficiency) receiving primary bile acid replacement therapy (such as cholic acid), DHCA-d3 is used to monitor the suppression of atypical C27 precursors [1]. Accurate, matrix-free quantification ensures that the therapeutic dosage is successfully downregulating the endogenous synthesis pathway.